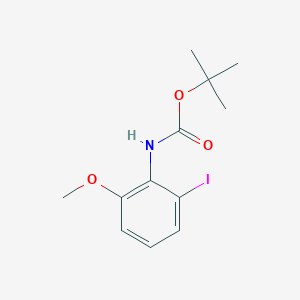

Tert-butyl 2-iodo-6-methoxyphenylcarbamate

Description

Significance of Ortho-Substituted Aryl Iodides as Versatile Synthetic Intermediates

Ortho-substituted aryl iodides are highly prized in organic synthesis due to the unique reactivity of the carbon-iodine bond. nih.gov Iodine, being an excellent leaving group, facilitates a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This reactivity allows for the introduction of a wide array of functional groups at a specific position on the aromatic ring. The presence of a substituent at the ortho position, as seen in tert-butyl 2-iodo-6-methoxyphenylcarbamate, introduces steric and electronic influences that can be exploited to control the regioselectivity of these reactions, paving the way for the synthesis of highly substituted and complex molecules. chim.it

Aryl iodides are crucial building blocks primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The ortho-substitution pattern is particularly important for the synthesis of polycyclic and heterocyclic compounds through intramolecular cyclization reactions.

| Property | Description |

| Reactivity | The C-I bond is weaker than C-Br and C-Cl bonds, making it more reactive in oxidative addition steps of catalytic cycles. |

| Versatility | Enables a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. |

| Regiocontrol | The ortho-substituent can direct subsequent reactions to specific positions and influence the conformation of the molecule. |

Strategic Role of the Carbamate (B1207046) Functional Group in Directed Organic Transformations

The carbamate functional group, particularly the N-Boc (tert-butoxycarbonyl) group present in this compound, plays a crucial dual role in organic synthesis. Firstly, it serves as a robust protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions. wikipedia.org Secondly, and more strategically, the carbamate is a powerful directing group in processes such as directed ortho-metalation (DoM). wikipedia.orguwindsor.ca

In DoM, the carbonyl oxygen of the carbamate coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. wikipedia.org This generates a highly reactive aryllithium species, which can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. The strength of the carbamate as a directing group often surpasses that of other functionalities, allowing for selective metalation even in the presence of other directing groups. uwindsor.ca

Key Functions of the Carbamate Group:

Protection: The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. broadpharm.com

Directed Metalation: The carbamate group is a potent directed metalation group (DMG), facilitating regioselective functionalization of the aromatic ring. wikipedia.orguwindsor.ca

Solubility: The tert-butyl group can enhance the solubility of the molecule in organic solvents.

Overview of 2-Iodo-6-methoxyaniline (B1600803) Derivatives as Key Building Blocks in Heterocyclic Chemistry

Derivatives of 2-iodo-6-methoxyaniline are valuable precursors for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles. The strategic positioning of the iodo, methoxy (B1213986), and amino (or protected amino) groups on the aromatic ring allows for a range of intramolecular cyclization strategies.

For instance, the iodo group can participate in palladium-catalyzed reactions such as the Heck or Sonogashira coupling, followed by an intramolecular cyclization to form indole (B1671886), carbazole, or benzofuran (B130515) ring systems. chim.itnih.govorganic-chemistry.org The methoxy group can influence the electronic properties of the ring and, in some cases, can be demethylated to a phenol (B47542), which can then participate in cyclization reactions to form oxygen-containing heterocycles.

Examples of Heterocyclic Systems Synthesized from Related Precursors:

Carbazoles: Synthesized via palladium-catalyzed intramolecular arylation of N-arylated o-iodoanilines. nih.gov

Benzofurans: Can be formed through palladium-catalyzed tandem Heck reaction/oxidative cyclization sequences.

Indoles: Accessible through cascade reactions involving alkenyl amination followed by an intramolecular Heck reaction of o-haloanilines. nih.gov

The combination of these reactive functionalities in this compound makes it a highly versatile and sought-after intermediate for the construction of complex heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-iodo-6-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO3/c1-12(2,3)17-11(15)14-10-8(13)6-5-7-9(10)16-4/h5-7H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVYQNHTMJZPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444546 | |

| Record name | tert-butyl 2-iodo-6-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194869-15-3 | |

| Record name | tert-butyl 2-iodo-6-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Iodo 6 Methoxyphenylcarbamate

Established Synthetic Pathways and Precursors

Synthesis via Directed ortho-Metalation and Subsequent Electrophilic Iodination

A prominent method for the synthesis of tert-butyl 2-iodo-6-methoxyphenylcarbamate involves directed ortho-metalation (DoM). wikipedia.org This strategy leverages the directing ability of the carbamate (B1207046) group to achieve highly regioselective lithiation at the ortho position.

The process begins with the precursor, tert-butyl 2-methoxyphenylcarbamate. This starting material is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The carbamate group acts as a powerful directed metalation group (DMG), coordinating with the lithium cation and directing the deprotonation specifically to the adjacent ortho position (C6). uwindsor.canih.gov This generates a transient aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, introduces the iodine atom at the desired position, yielding the final product.

Key Reaction Steps:

Precursor: Tert-butyl 2-methoxyphenylcarbamate

Deprotonation: Reaction with s-BuLi in THF at -78 °C.

Electrophilic Quench: Introduction of an iodine source to form the C-I bond.

This method is highly valued for its exceptional control over regioselectivity, a direct consequence of the ortho-directing nature of the carbamate group.

Palladium-Catalyzed Iodination of tert-Butyl 2-methoxyphenylcarbamate

Palladium-catalyzed C-H activation represents an alternative approach to the iodination of tert-butyl 2-methoxyphenylcarbamate. While less commonly detailed specifically for this exact molecule in the provided search results, the principles of palladium-catalyzed C-H iodination are well-established for related aromatic systems. These reactions typically employ a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an iodine source and often an oxidant.

The proposed mechanism involves the coordination of the palladium catalyst to the aromatic ring, followed by C-H bond activation, which is often the rate-determining step. Subsequent reductive elimination from the palladium center would then yield the iodinated product and regenerate the active catalyst. The regioselectivity of such reactions can be influenced by the directing group and the specific ligand used in the catalytic system. For instance, studies on similar systems have shown that the choice of ligand and additives can influence the site of functionalization. escholarship.org

Conversion from Related Aniline (B41778) Derivatives

Another synthetic route begins with a pre-functionalized aniline derivative, namely 2-iodo-6-methoxyaniline (B1600803). This approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

The synthesis proceeds by reacting 2-iodo-6-methoxyaniline with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a suitable base, such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). The base facilitates the deprotonation of the aniline nitrogen, which then acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. This leads to the formation of the desired tert-butyl carbamate product.

Reaction Scheme:

2-iodo-6-methoxyaniline + (Boc)₂O → this compound

This method is straightforward and often provides high yields, assuming the availability of the 2-iodo-6-methoxyaniline precursor.

Comparative Analysis of Synthesis Routes

Regioselectivity and Chemoselectivity Considerations

The choice of synthetic methodology has significant implications for the regioselectivity and chemoselectivity of the iodination process.

Directed ortho-Metalation (DoM): This method offers the highest degree of regioselectivity. The carbamate group's strong directing effect ensures that iodination occurs almost exclusively at the C6 position, ortho to both the carbamate and the methoxy (B1213986) group. wikipedia.orguwindsor.ca This high level of control is a key advantage, minimizing the formation of isomeric byproducts.

Palladium-Catalyzed Iodination: The regioselectivity in palladium-catalyzed reactions can be more variable and is highly dependent on the reaction conditions, including the choice of catalyst, ligands, and directing group. nih.gov While the carbamate and methoxy groups would be expected to influence the site of C-H activation, achieving exclusive iodination at the C6 position can be challenging, and mixtures of isomers may be formed. nih.gov

Conversion from Aniline Derivatives: This route circumvents the issue of regioselectivity in the iodination step, as the iodine atom is already in the desired position on the starting material. The selectivity challenge is therefore shifted to the synthesis of the 2-iodo-6-methoxyaniline precursor itself.

Yield Optimization and Reaction Efficiency

Directed ortho-Metalation: DoM reactions are known to be highly efficient, often proceeding with high conversion rates and yields. Optimization typically involves careful control of reaction temperature to prevent side reactions and the choice of an appropriate organolithium base and iodine source.

| Synthetic Route | Precursor | Key Reagents | Regioselectivity | Typical Yields |

| Directed ortho-Metalation | Tert-butyl 2-methoxyphenylcarbamate | s-BuLi, I₂ | High (ortho to carbamate) | Good to Excellent |

| Palladium-Catalyzed Iodination | Tert-butyl 2-methoxyphenylcarbamate | Pd(OAc)₂, I₂ source | Variable | Moderate to Good |

| Conversion from Aniline | 2-iodo-6-methoxyaniline | (Boc)₂O, Base | N/A (pre-iodinated) | High |

Scale-Up Potential and Green Chemistry Aspects

The transition of a synthetic route from a laboratory scale to industrial production necessitates a thorough evaluation of its scale-up potential and adherence to the principles of green chemistry. For the synthesis of this compound, which typically involves the protection of the amino group of 2-iodo-6-methoxyaniline with a tert-butoxycarbonyl (Boc) group, several factors must be considered to ensure a safe, efficient, and environmentally sustainable process.

Scale-Up Considerations:

The industrial-scale synthesis of this compound presents several challenges that are not as prominent at the laboratory scale. These include:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is vital for controlling the reaction rate and preventing runaway reactions. The heat generated during the reaction (exothermicity) must be effectively managed through appropriate reactor design and cooling systems to maintain a stable and safe operating temperature.

Mass Transfer: In larger reactors, ensuring efficient mixing of reactants is critical to achieve consistent product quality and yield. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

Reagent Addition and Control: The rate of addition of reagents, such as di-tert-butyl dicarbonate, needs to be carefully controlled to manage the reaction exotherm and minimize side reactions.

Work-up and Product Isolation: The procedures for quenching the reaction, separating the product from the reaction mixture, and purification need to be adapted for large-scale operations. This often involves moving from chromatographic purification to more scalable techniques like crystallization or distillation.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the handling of large quantities of chemicals and the operation of large-scale equipment.

Green Chemistry Aspects:

Incorporating green chemistry principles into the synthesis of this compound is essential for minimizing its environmental impact. Key areas of focus include:

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The reaction of 2-iodo-6-methoxyaniline with di-tert-butyl dicarbonate to form the carbamate has a good theoretical atom economy.

Use of Safer Solvents and Reagents: The choice of solvent is critical. Ideally, the reaction should be conducted in a solvent with a low environmental impact, such as water or ethanol, or even under solvent-free conditions if feasible. Efforts should be made to replace hazardous reagents with safer alternatives.

Energy Efficiency: The reaction should be designed to be as energy-efficient as possible. This can be achieved by running the reaction at or near ambient temperature and pressure, and by minimizing the number of energy-intensive purification steps.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents as they are used in smaller amounts and can often be recycled and reused. Research into catalytic methods for Boc protection can contribute to a greener process.

Waste Reduction: The generation of waste should be minimized at every stage of the synthesis. This includes reducing the use of excess reagents, recycling solvents, and developing efficient work-up procedures that generate minimal waste streams.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials where technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous products after use. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent pollution. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Protection Group Strategies for the Amine Moiety

The protection of the amine group in 2-iodo-6-methoxyaniline is a critical step in many of its synthetic applications, preventing unwanted side reactions and directing the reactivity of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Utility of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its unique combination of stability and ease of removal. sigmaaldrich.com Its utility in the synthesis of this compound and subsequent reactions is multifaceted:

Stability: The Boc group is stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Introduction: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. sigmaaldrich.com This reaction is generally high-yielding and can be carried out under mild conditions.

Cleavage: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. nih.gov This orthogonality allows for the selective deprotection of the Boc group in the presence of other acid-labile or base-labile protecting groups.

Modification of Reactivity: The introduction of the Boc group significantly alters the electronic properties of the amine, making it less nucleophilic and basic. This can be advantageous in directing the regioselectivity of subsequent reactions.

Increased Solubility: The bulky and non-polar nature of the Boc group can increase the solubility of the protected compound in organic solvents, which can be beneficial for purification and handling.

Selective Protection and Deprotection Conditions

Selective Protection:

The selective protection of the primary amine of 2-iodo-6-methoxyaniline to form this compound is typically achieved by reacting it with one equivalent of di-tert-butyl dicarbonate in the presence of a base. Common bases used for this transformation include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP). The reaction is often carried out in a solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (B52724) at room temperature. The choice of base and solvent can be optimized to achieve high yields and selectivity.

Selective Deprotection:

The selective removal of the Boc group from this compound is a key step in many synthetic sequences. The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule.

Acidic Conditions: The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) in DCM is a standard and effective reagent for this purpose. nih.gov Alternatively, gaseous hydrogen chloride or a solution of HCl in an organic solvent like dioxane or methanol can be used. The reaction is typically fast and proceeds at room temperature.

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) can also be employed for the cleavage of Boc groups, sometimes offering improved selectivity in the presence of other acid-sensitive functionalities. organic-chemistry.org

Thermal Deprotection: In some cases, the Boc group can be removed by heating the compound in a suitable solvent, although this method is less common and may require high temperatures.

Mild Deprotection Methods: For substrates that are sensitive to strong acids, milder deprotection methods have been developed. These include the use of reagents like iron(III) chloride or oxalyl chloride in methanol. rsc.orgrsc.org

The selection of the appropriate deprotection method is crucial for the successful synthesis of complex molecules derived from this compound. A careful consideration of the compatibility of the reagents with other functional groups in the molecule is necessary to ensure high yields and avoid unwanted side reactions.

| Deprotection Reagent | Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Fast and efficient | Harsh conditions, not suitable for acid-sensitive substrates |

| Hydrochloric Acid (HCl) | Dioxane or Methanol, Room Temperature | Readily available, effective | Can be corrosive, may require anhydrous conditions |

| Zinc Bromide (ZnBr₂) | DCM, Room Temperature | Milder than strong acids, good selectivity | May require longer reaction times |

| Iron(III) Chloride | Acetonitrile, Reflux | Catalytic, mild conditions | May not be suitable for all substrates |

| Oxalyl Chloride/Methanol | Methanol, Room Temperature | Mild conditions, tolerant of many functional groups | Reagent is toxic and moisture-sensitive |

Reactivity Profiles and Chemical Transformations

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in Tert-butyl 2-iodo-6-methoxyphenylcarbamate is the primary site of reactivity for numerous transformations, particularly those catalyzed by transition metals. The presence of the ortho-methoxy and ortho-carbamate groups introduces significant steric hindrance and electronic effects that would be expected to influence its reactivity compared to simpler aryl iodides.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl iodide moiety is an excellent electrophile for such transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. For this compound, this reaction would theoretically allow for the introduction of a new aryl or vinyl substituent at the C2 position.

General Reaction Scheme:

Reactants: this compound, an Arylboronic acid or ester.

Catalyst System: A Palladium(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine (B1218219) ligand.

Base: Required for activation of the organoboron species (e.g., K₂CO₃, Cs₂CO₃).

Solvent: Typically ethereal or aromatic solvents (e.g., Dioxane, Toluene, DMF).

No specific examples or data tables for this reaction with the target substrate could be located.

Sonogashira Coupling for Aryl-Alkyne Construction

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This would yield a 2-alkynyl-6-methoxyphenylcarbamate derivative.

General Reaction Scheme:

Reactants: this compound, a terminal alkyne.

Catalyst System: A Palladium(0) complex and a Copper(I) salt (e.g., CuI).

Base: An amine base is typically used (e.g., Et₃N, DIPEA), often serving as the solvent.

Solvent: Dioxane, THF, or the amine base.

No published research detailing the Sonogashira coupling of this specific substrate was found.

Heck Reaction and Related Olefination Processes

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This would allow for the vinylation of the C2 position of the aromatic ring.

General Reaction Scheme:

Reactants: this compound, an alkene (e.g., styrene, acrylates).

Catalyst System: A Palladium(0) or Palladium(II) source.

Base: An organic or inorganic base is required to regenerate the catalyst (e.g., Et₃N, K₂CO₃).

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are common.

Specific conditions and outcomes for the Heck reaction with this compound have not been reported in the literature.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (iodide). The methoxy (B1213986) and carbamate (B1207046) groups on this compound are electron-donating or weakly withdrawing, making the aromatic ring electron-rich. Consequently, classical SNAr reactions are highly unlikely to occur under standard conditions, as the substrate is not activated for nucleophilic attack.

Radical Reactions and Single-Electron Transfer Processes

Aryl iodides can participate in radical reactions, often initiated by radical initiators (e.g., AIBN) or photochemically. These reactions could involve homolytic cleavage of the C-I bond or single-electron transfer (SET) processes to form an aryl radical. This radical could then be trapped by various radical acceptors. However, no studies detailing such radical-based transformations for this compound were identified.

Lithiation and Halogen-Metal Exchange Reactions

The presence of an iodine atom on the aromatic ring makes this compound a prime candidate for halogen-metal exchange reactions. This type of reaction is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The exchange typically involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi).

The general mechanism involves the nucleophilic attack of the organolithium's carbanion on the iodine atom of the aromatic compound. wikipedia.org This process is kinetically controlled and generally proceeds rapidly, even at low temperatures, to replace the iodine atom with a lithium atom, generating a highly reactive aryllithium species. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making aryl iodides particularly suitable substrates. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the former position of the iodine atom. The presence of the adjacent methoxy group can potentially accelerate the lithiation process through chelation or inductive effects. wikipedia.org

Table 1: Representative Conditions for Halogen-Metal Exchange

| Reagent | Solvent | Temperature (°C) | Electrophile (Example) | Product Type |

| n-Butyllithium | Tetrahydrofuran (B95107) (THF) | -78 | Aldehydes/Ketones | Substituted Benzylic Alcohols |

| tert-Butyllithium | Diethyl ether/Pentane | -78 to -120 | Carbon dioxide (CO₂) | Benzoic Acid Derivatives |

| sec-Butyllithium (B1581126) | THF/TMEDA | -78 | Alkyl Halides | Alkylated Aromatics |

**3.2. Transformations of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a common protecting group for the aniline (B41778) nitrogen. Its chemical properties allow for both its removal to liberate the free amine and its conversion into other important nitrogen-containing functionalities.

The Boc group is valued for its stability under a variety of reaction conditions while being readily cleavable under specific, typically acidic, conditions. The selective deprotection of this compound would yield the corresponding free amine, 2-iodo-6-methoxyaniline (B1600803). This transformation is fundamental for subsequent reactions involving the amino group.

Standard conditions for Boc deprotection involve the use of strong acids. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is commonly employed at room temperature. An alternative method involves using hydrochloric acid (HCl) in a solvent such as 1,4-dioxane (B91453) or ethyl acetate (B1210297). The mechanism involves the protonation of the carbamate followed by the loss of the stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present, releasing carbon dioxide and the free amine.

Table 2: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 hours |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Room Temperature, 1-4 hours |

| Formic Acid | Neat | Room Temperature to 40°C |

Following the deprotection of the carbamate, the resulting 2-iodo-6-methoxyaniline can be readily converted into various other nitrogen-containing groups. A common derivatization is the synthesis of ureas. This is typically achieved by reacting the free amine with an appropriate isocyanate. mdpi.com This reaction is generally high-yielding and proceeds under mild conditions, providing a straightforward route to substituted ureas which are important pharmacophores.

Alternatively, research has shown methods for preparing ureas by reacting t-butylureas with other amines at elevated temperatures. scispace.com This process relies on the volatility of the released t-butylamine to drive the reaction to completion. scispace.com While this method starts from a urea (B33335) rather than a carbamate, it highlights a potential, albeit less direct, pathway for derivatization.

**3.3. Reactivity of the Methoxy Group

The methoxy group (-OCH₃) significantly influences the electronic properties of the aromatic ring and also presents a site for potential chemical modification.

The methoxy group is a powerful activating group in the context of electrophilic aromatic substitution. Through its +R (resonance) effect, the oxygen atom donates lone-pair electron density into the aromatic π-system, increasing the nucleophilicity of the ring, particularly at the ortho and para positions. While it also exerts a -I (inductive) electron-withdrawing effect due to the oxygen's electronegativity, the resonance effect is dominant.

In this compound, the methoxy group is located at the 6-position. Its activating and directing effects would primarily influence the positions ortho and para to it. However, the substitution pattern is already dense, with the other ortho position (2-position) occupied by iodine and the para position (3-position) being adjacent to the bulky carbamate group. The interplay between the directing effects of the methoxy group, the carbamate, and the steric hindrance from all three substituents would dictate the regioselectivity of any further electrophilic substitution reactions.

The methoxy group can be converted to a hydroxyl group through demethylation, a common transformation in natural product synthesis and medicinal chemistry. This ether cleavage is typically accomplished using strong reagents that can break the relatively inert aryl-O-CH₃ bond.

Commonly used reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Boron tribromide is particularly effective and often used at low temperatures in an inert solvent like dichloromethane. The reaction mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. Such a transformation on this compound would yield the corresponding phenol (B47542) derivative, opening up further avenues for functionalization.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Key transformations include palladium-catalyzed cross-coupling reactions at the iodo-position and the processes of its own formation and derivatization.

Tert-butyl 2-iodo-6-methoxyphenylcarbamate is an aryl iodide, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The generally accepted mechanism for these reactions, such as the Suzuki, Heck, and Stille couplings, proceeds through a catalytic cycle involving palladium in different oxidation states, primarily Pd(0) and Pd(II). nih.gov

The catalytic cycle typically involves three primary steps: wikipedia.orgnih.gov

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the iodide. This forms a new Pd(II) complex, L₂Pd(Ar)(R'), and a metal salt byproduct. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic fragments (Ar and R') from the palladium center to form the desired coupled product (Ar-R'). This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov

For substrates like 2-iodoanisole (B129775) derivatives, specialized ligands may be employed to accelerate the cross-coupling process and minimize side reactions like homo-coupling. rsc.org

Interactive Table: General Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Palladium Oxidation State Change | Key Intermediate |

| Oxidative Addition | The aryl halide substrate adds to the palladium catalyst, breaking the carbon-halide bond. | Pd(0) → Pd(II) | L₂Pd(Ar)(X) |

| Transmetalation | An organic group is transferred from a main-group organometallic reagent to the palladium center. | No Change (Pd(II)) | L₂Pd(Ar)(R') |

| Reductive Elimination | The two coupled organic groups are expelled from the palladium, forming the final product and regenerating the catalyst. | Pd(II) → Pd(0) | L₂Pd(0) |

The formation of this compound itself involves a regioselective iodination process. The methoxy (B1213986) and N-Boc-carbamate groups are both ortho-, para-directing groups in electrophilic aromatic substitution. The specific formation of the 2-iodo isomer points to a powerful directing effect.

One key mechanism is a palladium-catalyzed C-H activation process. nih.gov In this pathway, the carbamate (B1207046) group acts as a directing group, forming a chelation complex with a Pd(II) catalyst. This brings the palladium into close proximity to the ortho C-H bond, facilitating its cleavage and subsequent iodination using an iodine source like N-iodosuccinimide (NIS) or molecular iodine. nih.govnih.gov This directed metalation approach provides high regioselectivity, which might not be achievable through classical electrophilic substitution. nih.gov A proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with the iodinating agent. researchgate.net

Alternatively, direct electrophilic iodination can occur. The reaction of an activated aromatic ring with an electrophilic iodine source (I⁺) is a classic mechanism. mdpi.com The I⁺ species can be generated in situ from molecular iodine (I₂) or potassium iodide (KI) in the presence of an oxidizing agent, such as Oxone® or hydrogen peroxide. mdpi.comtandfonline.com The powerful activating and directing effects of the methoxy and carbamate groups would strongly favor substitution at the ortho and para positions. The formation of the 2-iodo isomer is a result of the combined directing influence of these groups.

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the properties and reactivity of this compound at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the distribution of electron density, DFT can predict a molecule's geometry, stability, and reactivity. nih.gov

For this compound, DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as a nucleophile. The location of the HOMO can indicate the sites most susceptible to electrophilic attack.

LUMO : The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile. The location of the LUMO can highlight the sites most susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and stability of the molecule. A small gap generally implies higher reactivity. DFT calculations can also map the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting intermolecular interactions and sites of reaction.

Computational chemistry allows for the detailed study of reaction pathways by identifying and characterizing transition states. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur.

By locating the transition state structure for a specific reaction (e.g., a step in a cross-coupling cycle), its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy corresponds to a faster reaction rate. These calculations can be used to:

Compare the feasibility of different proposed mechanisms.

Understand the effect of substituents on reaction rates.

Explain observed regioselectivity or stereoselectivity.

For instance, DFT calculations could be employed to model the transition states in the oxidative addition or reductive elimination steps involving this compound, providing quantitative data on the energetics of the catalytic cycle.

The tert-butyl carbamate group has several rotatable bonds, leading to different possible three-dimensional arrangements, or conformations. The most important rotations are around the Aryl-N bond and the N-C(O) bond. The bulky tert-butyl group imposes significant steric constraints, heavily influencing the preferred conformation. researchgate.net

Conformational analysis, using methods like molecular mechanics or DFT, can identify the lowest energy (most stable) conformers. researchgate.net Steric hindrance between the tert-butyl group and the ortho-substituents (iodine and methoxy) will likely force the molecule to adopt a specific, twisted conformation to minimize repulsive interactions. slideshare.net The orientation of the carbamate's carbonyl group relative to the aromatic ring is also critical, as it affects conjugation and electronic properties. Understanding the dominant conformation is essential, as the molecule's shape dictates its ability to interact with catalysts, reagents, and biological receptors.

Interactive Table: Computational Chemistry Applications

| Technique | Application | Information Gained | Relevance to Compound |

| DFT | Electronic Structure | HOMO/LUMO energies, electron density, electrostatic potential | Predicts sites of electrophilic/nucleophilic attack and overall reactivity. |

| Transition State Analysis | Reaction Energetics | Activation energy barriers (ΔG‡), reaction pathway feasibility | Elucidates detailed reaction mechanisms and explains selectivity. |

| Conformational Analysis | Molecular Geometry | Stable conformers, rotational energy barriers | Determines the most likely 3D shape, affecting steric accessibility and intermolecular interactions. |

Applications As a Synthetic Building Block in Complex Molecular Architectures

Utility in the Total Synthesis of Natural Products

The intricate structures of natural products often require the use of highly functionalized and selectively reactive building blocks. Tert-butyl 2-iodo-6-methoxyphenylcarbamate presents itself as a promising starting material for the synthesis of certain natural product scaffolds and their analogues.

Zelkovamycin is a cyclic octapeptide with significant biological activity. nih.govresearchgate.net Its total synthesis and the preparation of its analogues are areas of active research, often involving the assembly of unique amino acid fragments. nih.govresearchgate.net While the direct use of this compound in published Zelkovamycin syntheses has not been reported, its structure suggests a potential application in the creation of novel, unnatural amino acid residues for incorporation into Zelkovamycin analogues.

For instance, the 2-iodo-6-methoxyphenyl scaffold could be elaborated through a series of reactions, including palladium-catalyzed cross-coupling reactions at the iodo position, to introduce side chains that mimic or modify the existing residues in Zelkovamycin. The Boc-protected amine could then be deprotected and integrated into the peptide backbone using standard solid-phase or solution-phase peptide synthesis techniques. This approach would allow for the systematic exploration of the structure-activity relationship of Zelkovamycin analogues containing novel aromatic amino acid residues.

Table 1: Potential Synthetic Utility of this compound in Peptide Synthesis

| Functional Group | Potential Role in Synthesis | Example Transformation |

| Iodine | Site for cross-coupling reactions to introduce side chains. | Sonogashira or Suzuki coupling |

| Boc-protected amine | Protected amino group for peptide synthesis. | Deprotection and amide bond formation |

| Methoxy (B1213986) group | Influences electronic properties and can be a site for further modification. | Demethylation to a phenol (B47542) |

Precursor for Bioactive Heterocyclic Scaffolds

Heterocyclic compounds are at the core of many pharmaceuticals and biologically active molecules. The substitution pattern of this compound makes it an ideal starting point for the construction of various heterocyclic systems, particularly those containing indole (B1671886) and quinoline (B57606) cores.

The Larock indole synthesis is a powerful palladium-catalyzed reaction between a 2-iodoaniline (B362364) and a disubstituted alkyne to form an indole. ub.edu this compound, after deprotection of the Boc group to yield 2-iodo-6-methoxyaniline (B1600803), is a suitable substrate for this reaction. researchgate.net The reaction would proceed via oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by alkyne insertion and reductive elimination to furnish the indole ring.

This methodology would provide access to a range of 7-methoxy-substituted indoles, a scaffold present in some biologically active compounds. The substituents on the alkyne would determine the substitution pattern at the 2- and 3-positions of the resulting indole.

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. derpharmachemica.comnih.govnih.gov While this compound is not a direct precursor for the Friedländer reaction, it can be readily converted into the necessary starting materials.

For example, the iodo group could be transformed into an aldehyde or an acetyl group through reactions such as a formylation or a palladium-catalyzed coupling with an appropriate organometallic reagent. Subsequent deprotection of the Boc group would yield the desired 2-amino-3-methoxy-iodobenzaldehyde or ketone, which could then undergo a Friedländer condensation to produce a substituted quinoline. nih.govnih.gov This synthetic route offers a pathway to novel quinoline derivatives with potential applications in medicinal chemistry.

Advanced Pharmaceutical Intermediate Research (excluding clinical data)

In the field of drug discovery, the development of novel molecular scaffolds is of paramount importance. This compound can serve as a key intermediate in the synthesis of new chemical entities with potential therapeutic applications. researchgate.net The presence of multiple functional groups allows for the diversification of the core structure, enabling the exploration of a wider chemical space.

The iodine atom is particularly useful for late-stage functionalization via cross-coupling reactions, allowing for the introduction of a variety of substituents to probe their effect on biological activity. The Boc-protected amine provides a handle for the attachment of other molecular fragments or for the modulation of the compound's physicochemical properties. The methoxy group can also influence the molecule's interaction with biological targets and can be a site for further modification.

Table 2: Potential Pharmaceutical Applications of the Scaffold

| Feature | Potential Advantage in Drug Discovery |

| Multi-functionalized aromatic ring | Provides multiple points for diversification. |

| Iodine atom | Enables late-stage functionalization via cross-coupling. |

| Boc-protected amine | Allows for controlled introduction of nitrogen-containing functionalities. |

| Methoxy group | Can modulate biological activity and physicochemical properties. |

Material Science and Polymer Chemistry Applications (as building block only)

The unique electronic and structural features of this compound also make it an interesting candidate as a monomer building block for the synthesis of functionalized polymers. While its direct polymerization is unlikely, it can be chemically modified to introduce a polymerizable group.

For instance, a vinyl or an ethynyl (B1212043) group could be introduced at the iodo position via a Stille or Sonogashira coupling reaction, respectively. The resulting monomer could then be polymerized using standard techniques such as free radical or coordination polymerization to produce a polymer with pendant methoxy- and Boc-protected aminophenyl groups. These functional groups along the polymer backbone could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The Boc-protected amines could also be deprotected post-polymerization to provide reactive sites for further functionalization of the polymer.

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of individual atoms within a molecule.

Comprehensive Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignments

Detailed analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in Tert-butyl 2-iodo-6-methoxyphenylcarbamate. These assignments are based on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the tert-butyl group protons. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the phenyl ring. The methoxy group should appear as a singlet, while the tert-butyl group will also present as a singlet with an integration value corresponding to nine protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbons of the tert-butyl group and the aromatic ring, the methoxy carbon, and the methyl carbons of the tert-butyl group. The positions of the iodo and methoxy substituents on the aromatic ring significantly influence the chemical shifts of the aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 110 - 140 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Tert-butyl (-C(CH₃)₃) | ~1.5 | ~80 (quaternary), ~28 (methyls) |

| Carbonyl (C=O) | - | ~153 |

| NH | 6.5 - 8.0 (broad) | - |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Full Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be instrumental in establishing the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbons in the aromatic ring and the methoxy and tert-butyl groups by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure of the molecule. For example, NOESY could show spatial proximity between the methoxy group protons and the proton at the C6 position of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with very high accuracy, thereby providing strong evidence for its chemical formula.

Accurate Mass Determination for Structural Confirmation

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₆INO₃), the experimentally determined accurate mass should be in very close agreement with the calculated theoretical mass.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 350.0248 | Data dependent on experimental results |

| [M+Na]⁺ | 372.0067 | Data dependent on experimental results |

Fragmentation Pattern Analysis for Structural Features

In addition to providing the accurate mass of the parent molecule, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the structural components of the compound. Key fragmentation pathways for this compound would likely involve the loss of the tert-butyl group, cleavage of the carbamate linkage, and loss of the iodine atom.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for a quick assessment of reaction progress and sample purity. By comparing the retention factor (Rf) of the product to that of the starting materials, one can determine if the reaction is complete.

High-Performance Liquid Chromatography (HPLC): HPLC provides a much higher resolution separation and is used for accurate purity determination. A pure sample of this compound should ideally show a single sharp peak under optimized conditions. HPLC can also be used to quantify the amount of product formed.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be employed for purity analysis. Coupled with a mass spectrometer (GC-MS), it can provide both separation and structural information.

By integrating the data from these advanced analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for further research applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for verifying the purity of non-volatile compounds such as this compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For a compound of this nature, a reversed-phase HPLC setup is typically employed. This would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, commonly a gradient mixture of water (often containing an additive like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724). The carbamate is dissolved in a suitable solvent and injected into the system. As the mobile phase flows through the column, the compound and any impurities are separated.

Detection is generally accomplished with an ultraviolet (UV) detector, leveraging the chromophoric nature of the substituted phenyl ring in the molecule. The output, a chromatogram, displays peaks corresponding to each separated component. The retention time of the major peak serves as a qualitative identifier under specific conditions, while the peak's area percentage provides a quantitative measure of the compound's purity.

Table 1: Representative HPLC Parameters for a Substituted Phenylcarbamate

| Parameter | Typical Value |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start at 50% B, increase to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 5 µL |

| Expected Outcome | A major peak with a specific retention time, indicating high purity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. However, GC-MS becomes a powerful tool when coupled with a derivatization step that converts the analyte into a more volatile and thermally stable form.

A common strategy for compounds containing N-H bonds is silylation. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to create a tert-butyldimethylsilyl (tBDMS) derivative. This derivatized molecule is then amenable to GC-MS analysis.

The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, including a molecular ion peak that confirms the molecular weight of the derivative and a fragmentation pattern that helps to elucidate its structure. A characteristic fragment for tBDMS derivatives is the loss of a tert-butyl group, resulting in a prominent [M-57]⁺ ion. nih.govresearchgate.netnih.gov

Table 2: Illustrative GC-MS Analysis of a Derivatized Carbamate

| Parameter | Description |

|---|---|

| Derivatization | Reaction with MTBSTFA to form a tBDMS derivative. |

| GC Column | Fused silica (B1680970) capillary column (e.g., DB-5ms). |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C). |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Expected Mass Spectrum | Will show a molecular ion (M⁺) and characteristic fragment ions, such as [M-57]⁺. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advance in liquid chromatography technology, utilizing columns packed with sub-2 µm particles. This innovation allows for analyses that are faster, more sensitive, and have higher resolution than conventional HPLC.

When applied to this compound, UPLC would provide a more stringent assessment of purity. Its superior resolving power can separate impurities that might not be detected by HPLC. The fundamental principles are analogous to HPLC, involving a stationary phase, a mobile phase, and a detector. However, the UPLC system is engineered to operate at much higher pressures. The result is a chromatogram with much sharper peaks, allowing for more accurate integration and quantification, all achieved in a fraction of the time required for an HPLC run.

Table 3: Example UPLC Conditions for High-Resolution Purity Analysis

| Parameter | Typical Value |

|---|---|

| Column | Acquity UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Rapid gradient from 30% B to 98% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | Photodiode Array (PDA) Detector |

| Injection Volume | 1 µL |

| Expected Outcome | Very sharp and well-resolved peaks, providing a highly accurate purity assessment in a short time. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in its crystalline form. This method can unambiguously confirm the molecular structure of this compound, provided that a suitable single crystal can be grown.

The technique involves irradiating a single crystal with a beam of X-rays and measuring the pattern of diffracted beams. Sophisticated software is then used to analyze this diffraction pattern and calculate the positions of all atoms within the crystal lattice. This analysis yields precise bond lengths, bond angles, and torsional angles.

For this compound, the resulting crystal structure would confirm the substitution pattern on the aromatic ring and reveal the conformation of the carbamate side chain relative to the ring. Furthermore, it would provide insight into the intermolecular interactions, such as hydrogen bonds or other non-covalent forces, that govern how the molecules pack together in the solid state. While specific crystallographic data for this exact compound is not publicly available, studies on similar molecules have shown that intermolecular hydrogen bonds can play a key role in stabilizing the crystal structure. dergipark.org.tr

Table 4: Representative Crystallographic Data for a Molecular Crystal

| Parameter | Example Data |

|---|---|

| Chemical Formula | C₁₂H₁₆INO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.5 Å, c = 9.3 Å, β = 98.2° |

| Volume (ų) | 1445 |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.60 g/cm³ |

| Final R-index | < 0.05 (indicates a good fit between the model and experimental data) |

Future Research Directions and Outlook

Development of Sustainable and Environmentally Benign Synthesis Approaches

The future synthesis of tert-butyl 2-iodo-6-methoxyphenylcarbamate will likely prioritize green chemistry principles to minimize environmental impact. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Future approaches will focus on improving atom economy and reducing the use of toxic solvents and protecting groups.

Key areas of development include:

Catalytic C-H Activation/Iodination: Direct, late-stage C-H iodination of a pre-formed methoxyphenylcarbamate precursor would represent a significant improvement over classical methods (e.g., Sandmeyer reaction), which require stoichiometric reagents and often have harsh conditions. organic-chemistry.org

Mechanochemistry: Techniques like ball milling could offer solvent-free or low-solvent reaction conditions, reducing volatile organic compound (VOC) emissions. researchgate.net Electromagnetic milling, a newer technique, facilitates reactions under solvent-free and base-free conditions, which is particularly useful for sensitive molecules. rsc.org

Biocatalysis: Enzymatic approaches could be explored for the selective synthesis or resolution of precursors, operating under mild, aqueous conditions and offering high chemo- and stereoselectivity.

CO2 as a Carbonyl Source: Instead of using phosgene derivatives like di-tert-butyl dicarbonate (B1257347) ((Boc)2O), future methods could leverage carbon dioxide as a sustainable C1 source for carbamate (B1207046) formation, aligning with carbon capture and utilization (CCU) strategies. acs.orgnih.gov

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Key Advantages | Research Challenges |

|---|---|---|

| Catalytic C-H Iodination | High atom economy, reduced steps, late-stage functionalization. | Achieving high regioselectivity on the electron-rich aromatic ring. |

| Mechanochemistry | Solvent-free, reduced energy consumption, unique reactivity. researchgate.netrsc.org | Scalability and reaction monitoring. |

| Flow Chemistry Synthesis | Improved safety, scalability, precise control over reaction parameters. acs.orgnih.gov | Reactor fouling, optimization of residence times and flow rates. nih.gov |

| CO2 Valorization | Use of a renewable C1 feedstock, reduced reliance on phosgene derivatives. acs.orgnih.gov | Thermodynamic stability of CO2 requires energetic input or highly active catalysts. |

Exploration of Novel Reactivity and Unconventional Transformations

The aryl iodide moiety is a versatile functional group, traditionally used in transition-metal-catalyzed cross-coupling reactions. Future research will likely explore more unconventional transformations to access novel chemical space.

Photoredox Catalysis: Visible-light-mediated reactions can enable transformations under mild conditions that are often difficult to achieve with traditional thermal methods. nih.gov This could include radical-based couplings or C-H functionalization reactions at other positions on the ring, guided by the existing substituents.

Hypervalent Iodine Chemistry: The aryl iodide can be oxidized to a hypervalent iodine species (e.g., iodonium salts or λ³-iodanes). nih.govacs.org These activated intermediates can act as powerful electrophiles or participate in unique reductive elimination pathways, enabling metal-free arylations and other bond-forming reactions. acs.org

C-H Functionalization via Metathesis: Recent advances have shown that aryl iodides can serve as reagents in palladium-catalyzed C-H iodination reactions via a formal metathesis pathway. chinesechemsoc.org Exploring this reactivity could allow the compound to act as an iodine-transfer agent for challenging substrates.

Table 2: Potential Unconventional Transformations

| Transformation Type | Potential Reaction | Anticipated Outcome |

|---|---|---|

| Photoredox Catalysis | Radical trifluoromethylation | Direct incorporation of a CF3 group, a valuable motif in medicinal chemistry. nih.gov |

| Hypervalent Iodine Chemistry | Formation of a diaryliodonium salt | Creation of a metal-free arylating agent for coupling with nucleophiles. nih.gov |

| Directed C-H Activation | Ortho-lithiation/functionalization | Introduction of new substituents adjacent to the methoxy (B1213986) group. |

| Formal Metathesis | Pd-catalyzed C-H iodination of another arene | Use as a specialized iodinating reagent for complex molecules. chinesechemsoc.org |

Design and Synthesis of Advanced Derivatives for Specific Research Applications

The core scaffold of this compound is an ideal starting point for creating libraries of complex molecules for various research applications, including materials science and chemical biology. rsc.orgnih.gov

Polymer Science: After deprotection of the amine, the resulting 2-iodo-6-methoxyaniline (B1600803) can be used as a monomer for the synthesis of novel polyaniline derivatives. rsc.orgnih.gov The substituent pattern can influence the polymer's electronic properties, solubility, and morphology, making these materials candidates for use in sensors or electronic devices. rsc.orgnih.gov

Bioisosteres: In medicinal chemistry, replacing aniline (B41778) motifs is a common strategy to overcome metabolic liabilities. acs.org Derivatives of this compound could be used to synthesize novel isosteres or complex heterocyclic systems that mimic the spatial and electronic properties of anilines while offering improved pharmacological profiles.

Multi-functional Scaffolds: The three distinct functional groups (carbamate, iodide, methoxy) can be manipulated sequentially. For example, the iodide can be replaced via cross-coupling, the Boc group can be removed to reveal a primary amine for amidation, and the methoxy group can be cleaved to a phenol (B47542) for etherification, allowing for three-dimensional diversification.

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. researchgate.net Integrating the synthesis and derivatization of this compound with these technologies offers significant advantages.

Continuous Flow Synthesis: Key synthetic steps, such as iodination, carbamate formation, or cross-coupling reactions, can be translated to flow reactor systems. unimi.itrsc.org This allows for precise control over reaction temperature, pressure, and time, often leading to higher yields, better purity, and enhanced safety, especially when handling hazardous intermediates like isocyanates (in alternative carbamate syntheses). unimi.itbeilstein-journals.org

Automated Synthesis Platforms: Automated platforms can integrate robotic arms, reactors, and analytical equipment to perform multi-step syntheses and reaction optimization with minimal human intervention. biovanix.comchemspeed.com Such systems could use the title compound as a key building block to rapidly generate libraries of analogues for high-throughput screening. cognit.ca The combination of flow chemistry with solid-phase synthesis (SPS-flow) is particularly powerful for creating derivatives in a continuous and automated fashion. innovationnewsnetwork.comnus.edu.sg

Application in Fragment-Based Drug Discovery and Chemical Probe Design (excluding clinical data)

Fragment-based drug discovery (FBDD) is a powerful method for identifying starting points for new therapeutics. nih.govnih.govdrugdiscoverychemistry.com this compound possesses characteristics that make it and its derivatives suitable for FBDD campaigns and the development of chemical probes.

Fragment Library Synthesis: With a molecular weight under 350 g/mol and a defined three-dimensional structure, the core scaffold fits the profile of a "fragment." The aryl iodide acts as a synthetic vector, allowing identified fragment "hits" to be elaborated or "grown" into more potent lead compounds through reactions like Suzuki or Sonogashira couplings. biocompare.com

Chemical Probe Design: A chemical probe is a small molecule used to study the function of a specific protein target. nih.govrsc.org Derivatives of the title compound can be designed as probes. For instance, the aryl iodide could be converted into a photoreactive group (like a diazirine via Stille coupling) or a bioorthogonal handle (like an alkyne via Sonogashira coupling) for use in photoaffinity labeling experiments to identify protein targets. unimi.it This allows researchers to validate which proteins a drug candidate interacts with inside a cell.

Table 3: Compound Applications in Early-Stage Discovery

| Application Area | Key Feature Utilized | Potential Outcome (Non-Clinical) |

|---|---|---|

| Fragment-Based Drug Discovery | Aryl iodide as a growth vector. | Rapid elaboration of low-affinity fragment hits into higher-affinity leads. nih.gov |

| Chemical Probe Synthesis | Functionalization of the aryl iodide into a reactive or reporter group. | Creation of tools for target identification and validation via chemoproteomics. rsc.orgunimi.it |

| Library Synthesis | Orthogonal reactivity of the three functional groups. | Generation of diverse small molecule libraries for screening against novel biological targets. mdpi.comnih.gov |

Q & A

Basic: What are the optimal synthetic routes for Tert-butyl 2-iodo-6-methoxyphenylcarbamate?

Methodological Answer:

The synthesis typically involves reacting 2-iodo-6-methoxyaniline with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under an inert atmosphere (N₂ or Ar) at low temperatures (0–5°C) to minimize side reactions like hydrolysis . Post-reaction purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to achieve high purity (>95%). For iodinated intermediates, ensure halogen stability by avoiding prolonged exposure to light or oxidizing agents .

Advanced: How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Methodological Answer:

Contradictions often arise from differences in reagent quality, solvent purity, or temperature gradients in large-scale reactions. To address this:

- Control Experiments : Compare small- vs. large-scale reactions using identical reagent batches and equipment (e.g., Schlenk lines for inert conditions) .

- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and identify yield-limiting steps .

- Statistical Design : Apply factorial design to isolate variables (e.g., stirring rate, solvent volume) impacting yield .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent hydrolysis or iodobenzene byproduct formation .

- Incompatibility : Avoid contact with strong acids/bases (risk of carbamate cleavage) or metal catalysts (risk of dehalogenation) .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to mitigate inhalation/contact risks .

Advanced: How to design pharmacological studies to evaluate its biological activity?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Molecular Docking : Model interactions with proteins (e.g., PDB structures) using AutoDock Vina, focusing on the iodine moiety’s halogen-bonding potential .

- Toxicity Profiling : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀) and genotoxicity (Comet assay) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify tert-butyl (δ 1.2–1.4 ppm) and carbamate (δ 155–160 ppm) groups .

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out iodinated impurities .

Advanced: What mechanistic insights exist for its carbamate group’s reactivity under nucleophilic conditions?

Methodological Answer:

The carbamate’s tert-butyl group acts as a steric shield, slowing nucleophilic attack. Studies on analogous compounds show:

- Base-Mediated Cleavage : Hydrolysis in NaOH/THF proceeds via a tetrahedral intermediate, confirmed by ¹⁸O isotopic labeling .

- Thermal Stability : TGA/DSC analysis reveals decomposition >150°C, with CO₂ release detected via IR .

Advanced: How to address stability issues in aqueous buffers during biological assays?

Methodological Answer:

- pH Optimization : Use phosphate buffer (pH 7.4) with 1% DMSO to enhance solubility and stability. Avoid Tris buffers (nucleophilic amines may react) .

- Stability-Indicating Assays : Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hours. Adjust storage to 4°C if half-life <12 hours .

Advanced: How to interpret contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.